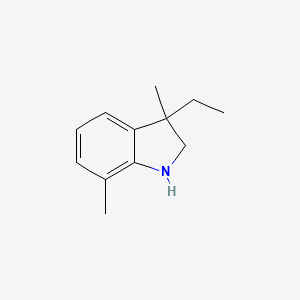
2,3-Dichloro-5-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-methoxybenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 2,3-Dichloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed:
Oxidation: 2,3-Dichloro-5-methoxybenzoic acid.
Reduction: 2,3-Dichloro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dichloro-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which 2,3-Dichloro-5-methoxybenzaldehyde exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
2,6-Dichloro-3-methoxybenzaldehyde: Similar in structure but with different chlorine atom positions.
3,5-Dichloro-2-methoxybenzaldehyde: Another isomer with distinct properties.
特性
分子式 |
C8H6Cl2O2 |
|---|---|
分子量 |
205.03 g/mol |
IUPAC名 |
2,3-dichloro-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 |
InChIキー |
VPEPLDZBWMEXIG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)
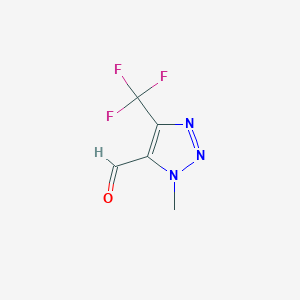
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)
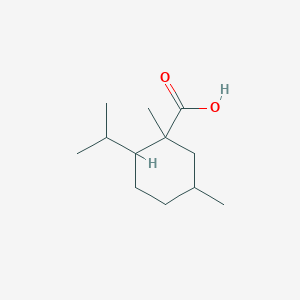
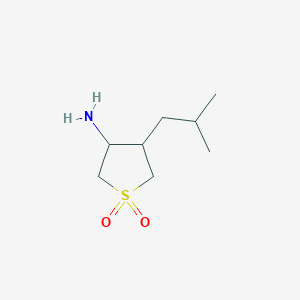
![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)
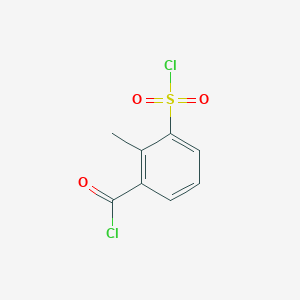
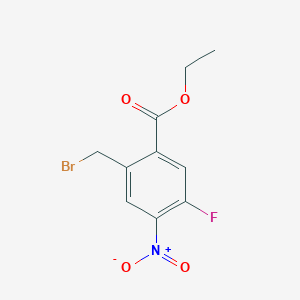
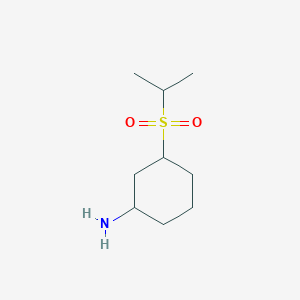
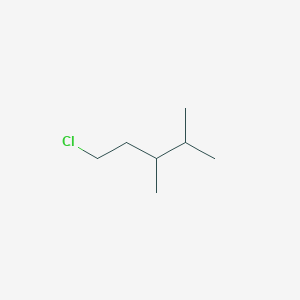
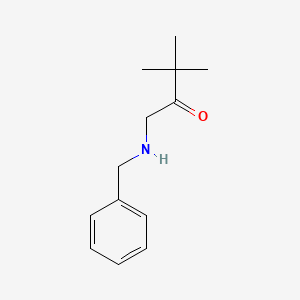
![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)
